molecular formula C15H11ClN4OS B12924848 N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 474327-31-6

N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No.: B12924848
CAS No.: 474327-31-6
M. Wt: 330.8 g/mol
InChI Key: HJTOEZODPYCSEI-UHFFFAOYSA-N
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Description

N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a synthetic 1,3,4-thiadiazole derivative featuring a 2-chloropyridin-4-yl substituent at the 5-position of the thiadiazole ring and a 2-phenylacetamide group at the 2-position. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

CAS No.

474327-31-6

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

N-[5-(2-chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

InChI

InChI=1S/C15H11ClN4OS/c16-12-9-11(6-7-17-12)14-19-20-15(22-14)18-13(21)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,18,20,21)

InChI Key

HJTOEZODPYCSEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC(=NC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with thiosemicarbazide to form the 1,3,4-thiadiazole ring. This intermediate is then coupled with phenylacetyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of catalysts and controlled reaction environments can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has been investigated for its potential as an antimicrobial agent . Studies indicate that compounds containing thiadiazole rings exhibit significant activity against various bacterial strains. For instance, a study demonstrated that derivatives of thiadiazole showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anti-Cancer Research

Research has shown that similar compounds can induce apoptosis in cancer cells. The incorporation of the chloropyridine group may enhance the selectivity towards cancer cell lines while minimizing toxicity to normal cells. A study published in a peer-reviewed journal highlighted the cytotoxic effects of thiadiazole derivatives against human breast cancer cells (MCF-7) and human lung cancer cells (A549) .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In vitro studies have shown that these compounds can reduce the levels of TNF-alpha and IL-6 in activated macrophages .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound was tested using the agar diffusion method and exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Case Study 2: Cytotoxicity Assay

In another study focused on cancer treatment, researchers synthesized a series of thiadiazole derivatives, including this compound. The MTT assay results indicated that this compound significantly reduced cell viability in MCF-7 and A549 cell lines at micromolar concentrations.

Mechanism of Action

The mechanism of action of N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular pathways, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby reducing tumor growth .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs of N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide include 1,3,4-thiadiazole derivatives with varying substituents. Below is a comparative analysis of physicochemical properties and synthesis yields based on evidence:

Compound ID/Name Substituents at 5-Position Substituents at 2-Position Melting Point (°C) Yield (%) Source
Target Compound 2-Chloropyridin-4-yl 2-Phenylacetamide Not Reported Not Reported N/A
5e (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide) (4-Chlorobenzyl)thio 2-(5-Isopropyl-2-methylphenoxy)acetamide 132–134 74
5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) (4-Chlorobenzyl)thio 2-(2-Isopropyl-5-methylphenoxy)acetamide 138–140 82
IIIA5 (2-{[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-amino}-N-phenylacetamide) 4-Chlorophenyl N-Phenylacetamide Not Reported Not Reported
4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) Ethyl 2-((5-(p-Tolylamino)-1,3,4-thiadiazol-2-yl)thio) Not Reported Not Reported

Key Observations :

  • Substituent Effects : The 2-chloropyridin-4-yl group in the target compound differs from the (4-chlorobenzyl)thio group in 5e/5j by replacing a sulfur-linked benzyl group with a pyridine ring. This substitution may enhance π-π stacking interactions in biological targets compared to alkylthio groups .
  • Melting Points : Compounds with bulkier substituents (e.g., 5h: benzylthio, 133–135°C ) exhibit lower melting points than those with smaller groups (5f: methylthio, 158–160°C ), suggesting steric hindrance reduces crystallinity.
  • Synthesis Yields : Derivatives with benzylthio or fluorobenzyl groups (e.g., 5h: 88% yield ) are synthesized more efficiently than those with methoxy substituents (5k: 72% yield ), likely due to favorable reactivity in nucleophilic substitution reactions.
2.2.1. Anticancer Activity
  • Compound 4y : Exhibited potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 ± 0.020 mmol L⁻¹) and A549 (IC₅₀ = 0.034 ± 0.008 mmol L⁻¹) cell lines, surpassing cisplatin in potency . The dual thiadiazole-thioacetamide structure likely enhances DNA intercalation or enzyme inhibition.
  • However, the absence of a thioether linkage could reduce metabolic stability.
2.2.2. Enzyme Inhibition
  • ASN90: A structurally distinct thiadiazole derivative (O-GlcNAcase inhibitor) with a benzo[d][1,3]dioxol-5-yl group achieved IC₅₀ values in the nanomolar range . The target compound’s chloropyridine group, being electron-deficient, might favor interactions with catalytic residues in hydrolytic enzymes.
2.2.3. Analgesic/Antipyretic Activity
  • IIIA5 : Demonstrated significant analgesic and antipyretic effects due to its 4-chlorophenyl and N-phenylacetamide groups, which likely modulate COX or serotonin pathways . The target compound’s phenylacetamide moiety may confer similar properties.
Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Chlorine substituents (e.g., in 5e, 5j, IIIA5) enhance stability and target affinity by reducing electron density on the thiadiazole ring .

Heteroaromatic Substitutions: Pyridine (target compound) vs.

Thioether vs. Amide Linkages : Thioether-containing compounds (e.g., 4y) show higher anticancer activity, but amide linkages (target compound) may improve oral bioavailability .

Biological Activity

N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

Chemical Structure : The molecular formula of this compound is C15H11ClN4OSC_{15}H_{11}ClN_4OS . The compound features a thiadiazole ring substituted with a chlorinated pyridine and a phenylacetamide moiety.

Synthesis : The synthesis typically involves the reaction of 5-(2-chloropyridin-4-yl)-1,3,4-thiadiazol-2-amine with acetic anhydride or similar acylating agents to yield the desired acetamide derivative. This process includes key steps such as cyclization and functional group modifications .

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including HT-29 (colorectal), A431 (epidermoid carcinoma), and PC3 (prostate cancer) cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
9eA43110.5Induction of apoptosis via Bax/Bcl-2 modulation
This compoundHT-29TBDInhibition of VEGFR signaling

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiadiazole derivatives are known to possess broad-spectrum antibacterial and antifungal properties. Preliminary results suggest that this compound may inhibit the growth of various pathogenic bacteria and fungi .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, it has been reported to inhibit vascular endothelial growth factor receptors (VEGFR), which play a crucial role in tumor angiogenesis .

Receptor Modulation : It is hypothesized that the compound interacts with cell surface receptors, modulating their activity and influencing downstream signaling pathways critical for cell survival and proliferation .

4. Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in preclinical settings:

  • Study on Anticancer Activity : A recent study evaluated a series of thiadiazole compounds against human cancer cell lines. Among these, derivatives containing chlorinated pyridine exhibited superior cytotoxicity compared to non-chlorinated analogs .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of thiadiazole derivatives against both gram-positive and gram-negative bacteria. Results indicated significant inhibitory effects at low concentrations .

5. Conclusion

This compound represents a promising candidate in drug discovery due to its multifaceted biological activities. Its potential as an anticancer agent and antimicrobial agent warrants further investigation through clinical trials to validate its efficacy and safety in humans.

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